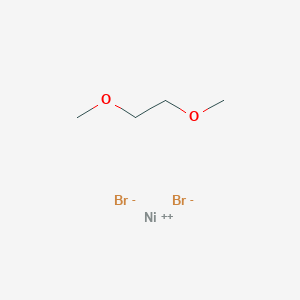
Dibromo(glyme)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(glyme)nickel, also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a coordination compound with the molecular formula NiBr₂·C₄H₁₀O₂. This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated to two bromide ions and ethylene glycol dimethyl ether (glyme). It is commonly used as a catalyst in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(glyme)nickel can be synthesized through the reaction of nickel(II) bromide with ethylene glycol dimethyl ether. The typical synthetic route involves dissolving nickel(II) bromide in a suitable solvent, such as methanol, and then adding ethylene glycol dimethyl ether to the solution. The reaction mixture is stirred under reflux conditions to ensure complete coordination of the nickel ions with the glyme. The resulting product is then isolated by filtration and dried under an inert atmosphere to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity nickel(II) bromide and ethylene glycol dimethyl ether, along with advanced purification techniques to ensure the final product meets the required specifications. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(glyme)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: The bromide ions in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dibromo(glyme)nickel has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which dibromo(glyme)nickel exerts its effects involves the coordination of the nickel center with various substrates. The nickel center can undergo oxidative addition and reductive elimination reactions, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) chloride ethylene glycol dimethyl ether complex: Similar to dibromo(glyme)nickel, this compound is used as a catalyst in various chemical reactions.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) bromide 2-methoxyethyl ether complex: A similar compound with different ligands, used in similar applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of bromide ions, which influence its reactivity and catalytic properties. The use of ethylene glycol dimethyl ether as a ligand provides additional stability and solubility, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C4H10Br2NiO2 |
|---|---|
Molekulargewicht |
308.62 g/mol |
IUPAC-Name |
1,2-dimethoxyethane;nickel(2+);dibromide |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
VHSVJTYBTJCDFL-UHFFFAOYSA-L |
Kanonische SMILES |
COCCOC.[Ni+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)

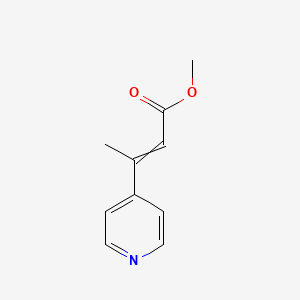
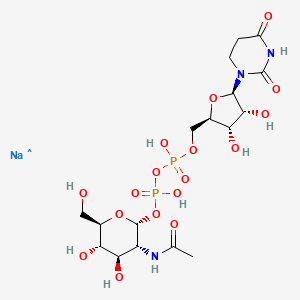
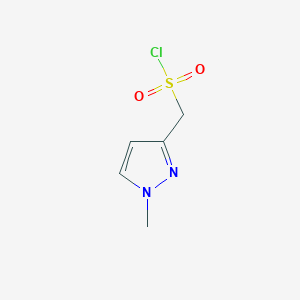
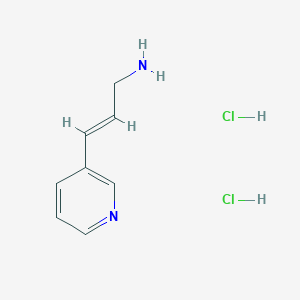
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
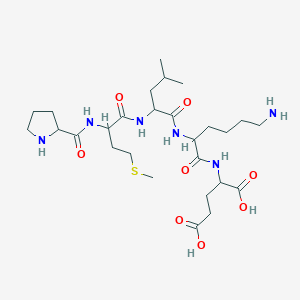

![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
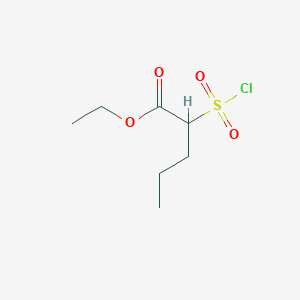

![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
